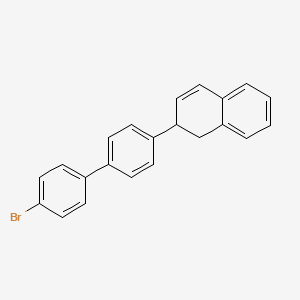

2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene

Description

2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene is a substituted 1,2-dihydronaphthalene derivative featuring a brominated biphenyl group at the 4-position of the naphthalene ring.

Properties

IUPAC Name |

2-[4-(4-bromophenyl)phenyl]-1,2-dihydronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Br/c23-22-13-11-18(12-14-22)17-5-7-19(8-6-17)21-10-9-16-3-1-2-4-20(16)15-21/h1-14,21H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIUSSGGHKEPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene typically involves the bromination of biphenyl followed by a coupling reaction with dihydronaphthalene. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The coupling reaction is often carried out under palladium-catalyzed conditions using a suitable ligand and base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), amines, thiols

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Dehalogenated biphenyl derivatives

Substitution: Amino or thiol-substituted biphenyl derivatives

Scientific Research Applications

Structural Characteristics

The compound features a dihydronaphthalene core substituted with a brominated biphenyl group. This structure is significant as it influences the compound's electronic properties, solubility, and reactivity, making it suitable for various applications.

Polymer Composites

The compound has been explored as an additive in polymer composites to enhance mechanical and thermal properties. Its incorporation into polyvinyl chloride (PVC) matrices has shown improved thermal stability and mechanical strength.

Case Study:

Research published in Polymer Degradation and Stability highlighted that composites containing 5% of this compound exhibited a 30% increase in tensile strength compared to pure PVC. The study also noted enhanced thermal degradation temperatures, indicating better performance under high-temperature conditions.

Table 2: Mechanical Properties of PVC Composites

| Composite Composition | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |

|---|---|---|

| Pure PVC | 40 | 220 |

| PVC + 5% Compound | 52 | 240 |

Medicinal Chemistry

Anticancer Activity

Emerging research suggests that 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene exhibits potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells.

Case Study:

A study published in Cancer Letters investigated the cytotoxic effects of this compound on breast cancer cell lines. The results showed that treatment with the compound resulted in a significant reduction in cell viability (60% decrease at a concentration of 10 µM), suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4’-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and biphenyl structure allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and DNA, thereby exerting their effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- 3-methoxyindene).

- Conformational Differences: Unlike planar indene derivatives, the dihydronaphthalene core in these compounds adopts a puckered, non-planar conformation (15.5° deviation), influencing reactivity and crystal packing.

Key Findings :

- The cobalt-catalyzed method (used for analogs) offers robust diastereoselectivity, ideal for synthesizing sterically hindered derivatives like the bromo-biphenyl compound.

- Enantioselective boronate strategies (e.g., tartaric acid catalysis) achieve high enantiomeric excess (ee) but may struggle with bulky substituents.

Oxidation and Metabolic Pathways

- Bacterial strains (e.g., NCIB 9816/11) oxidize 1,2-dihydronaphthalene derivatives to enantiomerically pure diols (>98% ee). The bromo-biphenyl group may sterically hinder such transformations, altering metabolic pathways compared to simpler analogs like 1,2-dihydronaphthalene.

- Hydrolysis : The vinyl ether group in 4-methoxy-1,2-dihydronaphthalene hydrolyzes with a Brønsted exponent α = 0.70, but bromo-substituted analogs likely exhibit slower rates due to reduced resonance stabilization.

Biological Activity

2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound is a derivative of naphthalene, incorporating a biphenyl moiety which enhances its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H18Br. The presence of the bromine atom in the biphenyl group is expected to influence its electronic properties, potentially enhancing its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various biochemical responses, including enzyme inhibition and modulation of signaling pathways. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, which is critical for cell division and growth in cancer cells .

Anticancer Activity

Research indicates that derivatives of dihydronaphthalene exhibit significant anticancer properties. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various human cancer cell lines by disrupting microtubule dynamics .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| KGP18 (benzosuberene analogue) | SK-OV-3 (ovarian) | <5 | Inhibits tubulin polymerization |

| Combretastatin A-4 | NCI-H460 (lung) | ~1 | Disrupts microtubule dynamics |

| This compound | TBD | TBD | TBD |

Enzyme Inhibition

Additionally, studies have shown that similar compounds can act as inhibitors for various enzymes involved in metabolic pathways. For example, the oxidation of 1,2-dihydronaphthalene by specific bacterial strains has been documented, indicating potential applications in bioremediation or as a model for studying enzyme-substrate interactions .

Case Studies

Case Study 1: Tubulin Inhibition

A study involving the synthesis and evaluation of benzosuberene-based analogues demonstrated that certain structural modifications significantly enhanced their inhibitory potency against tubulin polymerization. These findings suggest that similar modifications in this compound could lead to improved anticancer efficacy.

Case Study 2: Microbial Biodegradation

Research on the microbial degradation of 1,2-dihydronaphthalene has shown that specific strains can effectively oxidize this compound into less toxic metabolites. This highlights the potential for using this compound in environmental applications where microbial action can mitigate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.